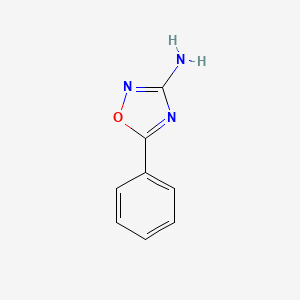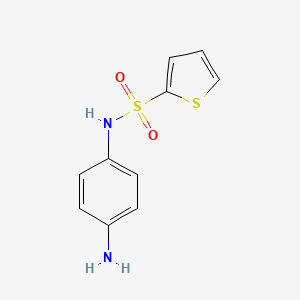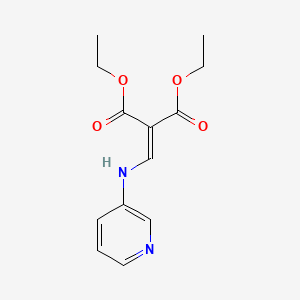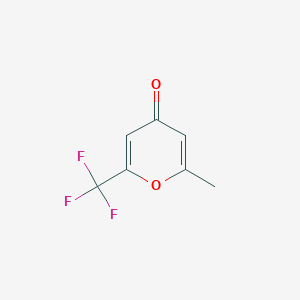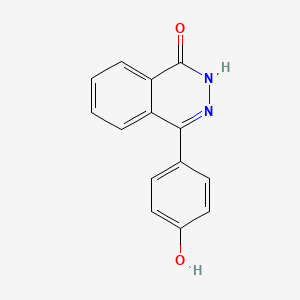
4-(4-羟基苯基)邻苯二嗪-1(2H)-酮
描述
4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound that can be synthesized from 2-(4'-Hydroxyphenylbenzoyl)benzoic acid, which is derived from phenolphthalein. This compound is a precursor for high molecular weight linear polymers that exhibit high thermal stability and are used in various applications due to their thermooxidative stability and high glass transition temperatures (Tg's) .
Synthesis Analysis
The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one involves the reaction of phenolphthalein with hydroxylamine to produce 2-(4'-Hydroxyphenylbenzoyl)benzoic acid, followed by treatment with hydrazine to form the phthalazinone compound in high yield. This compound can further react with 4,4-difluorobenzophenone or 4,4'-difluorodiphenyl sulfone to yield polymers under conventional synthesis conditions for poly(aryl ether)s .
Molecular Structure Analysis
The molecular structure of related phthalazinone derivatives has been elucidated using various spectroscopic techniques, including NMR. For instance, the structure of an unsymmetrical heterocyclic diamine derivative of phthalazinone was confirmed using 1H and 13C NMR spectroscopy, supported by two-dimensional techniques such as HMBC, HMQC, and ROESY . The lactam form of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one was identified as the only detectable form in a polymer derived from its reaction with bis(4-fluorophenyl)sulfone .
Chemical Reactions Analysis
Phthalazinone derivatives can undergo various chemical reactions, including condensation reactions to form novel derivatives with potential antimicrobial activity . The anodic ring-opening reaction of a phthalazinone derivative has been studied, leading to the formation of methyl o-(α-methoxy and α-cyano) benzyl substituted benzoates, some of which are novel compounds . Additionally, the compound can be used to synthesize polymers with O-C and N-C linkages, which are of interest due to their stability and high Tg's .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure. For example, the presence of a hydroxymethyl group in 4-hydroxymethyl-1(2H)-phthalazinone derivatives has been associated with inhibitory effects on platelet aggregation and edematous arterial reaction, indicating potential pharmacological applications . The crystal structure of 2-phenyl-4-hydroxyphthalazin-1-one has been determined, revealing a lactim–lactam structure and providing insights into the molecular arrangement and hydrogen bonding patterns .
科学研究应用
1. 聚合物合成和性质
4-(4-羟基苯基)邻苯二嗪-1(2H)-酮已被用于合成聚合物。它作为缩聚反应中的单体,有助于开发具有高热稳定性和独特结构性能的聚合物。例如,它与双(4-氟苯基)砜反应形成高分子量线性聚合物,具有热氧稳定性,玻璃化转变温度接近300°C (Berard et al., 1994)。同样,含有4-(4-羟基苯基)(2H)-邻苯二嗪-1-酮的共聚物在交联后在极性有机溶剂中表现出良好的溶解性和改善的热性能 (Li Dong & X. Jian, 2014)。
2. 新化合物的合成
这种化学品还作为合成各种新化合物的构建块。它参与制备具有潜在应用价值的新分子,适用于化学和材料科学的不同领域。例如,合成烯丙基邻苯二嗪酮衍生物用于创建可交联的聚(芳基醚硝基)是一个研究领域 (Li Dong & X. Jian, 2014)。
3. 高性能聚合物的应用
4-(4-羟基苯基)邻苯二嗪-1(2H)-酮在高性能聚合物的开发中发挥重要作用。这些聚合物以其优异的热稳定性、溶解性和机械性能而闻名,适用于工程应用。从含有邻苯二嗪酮基团的非对称二胺衍生的氟化聚酰胺的制备是这种应用的一个显著例子 (Chenyi Wang et al., 2007)。
安全和危害
The safety information for “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .
未来方向
One of the papers retrieved mentions the use of “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” in the study of the effects of the structure of phthalazinone’s side-group on the properties of PPEKs resin . This suggests that “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” could have potential applications in material science and organic synthesis.
属性
IUPAC Name |
4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHOKOTRWUGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419991 | |
| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
CAS RN |
152594-70-2 | |
| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one that make it useful in polymer synthesis?
A1: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a bisphenol monomer that exhibits several valuable characteristics for polymer synthesis:
- High Reactivity: The presence of two phenolic hydroxyl groups makes it highly reactive in nucleophilic substitution reactions, a key mechanism in synthesizing poly(arylene ether)s and poly(phthalazinone ether)s. [, , ]
- High Thermal Stability: Polymers incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one demonstrate excellent thermal stability, with high glass transition temperatures (Tg) and degradation temperatures (Td). This is attributed to the rigid phthalazinone ring structure within the monomer. [, , ]
- Solubility Enhancement: Incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one can improve the solubility of certain polymers in common organic solvents. This is particularly useful for processing and applications requiring solution-based techniques. [, ]
Q2: How does the incorporation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one impact the thermal properties of polymers?
A2: Studies have shown that incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one into polymer chains generally leads to an increase in both glass transition temperature (Tg) and thermal decomposition temperature (Td). [, , ] For instance, copolymers synthesized with bisphenol A and increasing amounts of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one exhibited a corresponding increase in Tg. [] This enhancement in thermal properties can be attributed to the rigid, planar structure of the phthalazinone ring, which restricts chain mobility and enhances chain packing, leading to higher Tg and Td values.
Q3: Can you elaborate on the different polymerization methods employed with 4-(4-hydroxyphenyl)phthalazin-1(2H)-one?
A3: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one has been successfully polymerized using several approaches:
- Nucleophilic Substitution Polycondensation: This common method involves reacting 4-(4-hydroxyphenyl)phthalazin-1(2H)-one with activated aromatic halides, such as bis(4-fluorophenyl)sulfone or 4,4′-difluorobenzophenone, in the presence of a base. [, ] This approach offers versatility in tailoring polymer properties by varying the co-monomers.
- Self-Condensation Polymerization: Researchers have synthesized high molecular weight fluorinated poly(phthalazinone ether)s by self-condensation of a specifically designed fluorinated AB-type monomer derived from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. [] This method allows for the creation of polymers with unique structures and properties.
Q4: What are the potential applications of polymers incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one?
A4: The advantageous properties of polymers containing 4-(4-hydroxyphenyl)phthalazin-1(2H)-one make them suitable for a range of applications:
- High-Performance Materials: The excellent thermal stability and mechanical properties render them suitable for applications requiring resistance to high temperatures, such as aerospace components and electronics. [, ]
- Membranes: Their good film-forming ability and potential for modifications make them attractive for developing membranes with tailored properties for gas separation or water purification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



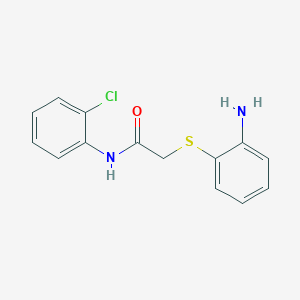
![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)
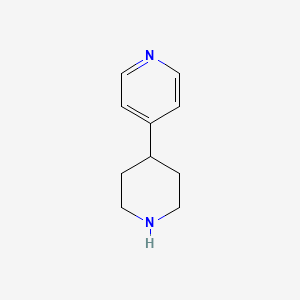



![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)
